molecular formula C23H22N4O5S B2867445 methyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1113102-42-3

methyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2867445
CAS No.: 1113102-42-3
M. Wt: 466.51
InChI Key: YTDPKUXBFHKCCZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with methoxy, methyl, and ketone groups. The structure includes a sulfanyl acetamido linker bridging the indole system to a methyl benzoate moiety. This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and enzyme-targeting agents, as seen in related pyrimidoindole derivatives . Its synthesis likely involves multi-step reactions, including cyclization, sulfanyl group introduction, and amide coupling, akin to methods described for analogous compounds .

Properties

IUPAC Name

methyl 2-[[2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-26-17-10-9-13(31-3)11-15(17)19-20(26)21(29)27(2)23(25-19)33-12-18(28)24-16-8-6-5-7-14(16)22(30)32-4/h5-11H,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDPKUXBFHKCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate involves multiple steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate has been studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its biological activities. In medicine, it is being explored for its potential use in the treatment of various diseases. In industry, it may be used in the development of new materials and products .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus plays a crucial role in its biological activity, allowing it to bind with high affinity to various receptors. This binding can lead to the modulation of specific signaling pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Compound Name Core Substitutions Side Chain/Linker Molecular Weight (g/mol) Key References
Target Compound 8-methoxy, 3,5-dimethyl, 4-oxo Methyl benzoate via sulfanyl acetamido linker ~446.47*
Ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate 3-(4-nitrophenyl), 4-oxo Ethyl benzoate via sulfanyl acetamido linker 536.716-78-6 (CAS)
N-Benzyl-2-[(8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide 8-methoxy, 5-methyl, 3-propyl, 4-oxo Benzyl group via sulfanyl acetamido linker ~453.54*
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one 8-fluoro, 5-(4-fluorobenzyl), 4-oxo Methoxybenzyl substituent Not reported

*Calculated based on molecular formulas.

The 3,5-dimethyl and 8-methoxy groups may sterically hinder enzymatic interactions compared to nitro-substituted analogs .

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